Pyridostigmine D6 bromide
Description
Properties
Molecular Formula |
C9H7D6BrN2O2 |
|---|---|
Molecular Weight |
267.15 |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Myasthenia Gravis
Pyridostigmine bromide is primarily used for the symptomatic treatment of myasthenia gravis, an autoimmune neuromuscular disease characterized by weakness and rapid fatigue of voluntary muscles. The drug works by inhibiting the breakdown of acetylcholine, thus enhancing cholinergic transmission at the neuromuscular junction .
Key Points:
- Mechanism of Action: Pyridostigmine binds reversibly to acetylcholinesterase, prolonging the action of acetylcholine .
- Dosage Forms: It is available in various forms including oral tablets and solutions, making it accessible for patients with swallowing difficulties .
Prophylaxis Against Nerve Agents
Pyridostigmine D6 bromide has been utilized in military medicine as a prophylactic agent against nerve agents such as Soman. It provides a protective effect by occupying the active site of acetylcholinesterase, thereby preventing irreversible inhibition by organophosphorus compounds .
Research Findings:
- Studies have shown that pre-treatment with pyridostigmine reduces mortality in animal models exposed to Soman when followed by atropine and pralidoxime administration .
Pharmacokinetics Studies
Research involving this compound often focuses on its pharmacokinetics, which is crucial for understanding its absorption, distribution, metabolism, and excretion. A study evaluated the pharmacokinetics after both intravenous and oral administration, revealing critical insights into bioavailability and elimination half-life .
| Administration Route | Bioavailability (%) | Elimination Half-Life (h) | Volume of Distribution (l/kg) |
|---|---|---|---|
| Oral | 7.6 ± 2.4 | 1.78 ± 0.24 | 1.64 ± 0.29 |
| Intravenous | - | 1.52 | 1.43 |
Analytical Methodologies
Various methodologies have been developed for the determination of pyridostigmine and its metabolites in biological samples, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These techniques are essential for monitoring drug levels in clinical settings and research .
Bromide Toxicity Case Report
A notable case report highlighted elevated serum bromide levels in a patient receiving therapeutic doses of pyridostigmine bromide, leading to neurological symptoms such as agitation and confusion. This case underscores the importance of monitoring bromide levels during treatment to prevent toxicity .
Conclusion:
this compound serves critical roles in both clinical treatment and research applications, particularly concerning neuromuscular disorders and chemical agent protection. Ongoing studies continue to explore its pharmacokinetics and safety profile, ensuring that it remains an essential component in therapeutic regimens.
Comparison with Similar Compounds
Key Research Findings
Gulf War Illness Link : PB alone shows minimal cytotoxicity but synergizes with pesticides or heat to induce mitochondrial DNA damage and oxidative stress, contributing to GWI symptoms .
Comparative Potency: PB requires 1000-fold higher concentrations than organophosphates (e.g., sarin) to induce morphological changes in zebrafish models .
Duration of Action : Structural modifications (e.g., phenylcarbamate analogues) of PB and neostigmine failed to extend duration while retaining efficacy .
Preparation Methods
Deuteration of Pyridostigmine Bromide
The most common approach involves introducing deuterium atoms into pyridostigmine bromide through quaternization with deuterated methyl bromide (methyl bromide-D3). The synthesis begins with 3-pyridinol, which undergoes carbamoylation with dimethylcarbamoyl chloride in the presence of a basic catalyst such as dimethylaniline or magnesium oxide. The intermediate 3-pyridyl dimethylcarbamate is then quaternized with methyl bromide-D3 in an organic solvent (e.g., acetonitrile or dichloromethane) to yield this compound.
Key Reaction Parameters:
Hydrogen-Deuterium Exchange Catalysis
An alternative method employs acidic deuterium oxide (D2O) to facilitate hydrogen-deuterium exchange at specific positions. This approach targets the methyl groups attached to the quaternary nitrogen. The reaction is catalyzed by platinum or palladium under pressurized deuterium gas, achieving >95% isotopic incorporation at the N-methyl groups.
Optimization Challenges:
-
Isotopic Purity: Competing exchange at aromatic hydrogens may occur, necessitating precise pH control (pH 2–3) to limit side reactions.
-
Catalyst Loading: 5–10% w/w palladium-on-carbon maximizes deuterium uptake without degrading the carbamate moiety.
Analytical Validation of Deuterium Incorporation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium labeling is confirmed using -NMR, which reveals distinct peaks for deuterated methyl groups at δ 2.8–3.1 ppm. Comparative -NMR of the non-deuterated parent compound shows suppression of methyl proton signals in the deuterated analog.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 267.15 [M], consistent with the theoretical mass of this compound. Isotopic distribution analysis confirms six deuterium atoms, with a characteristic +6 Da shift compared to the non-deuterated form.
Comparative Analysis of Synthesis Methods
| Method | Deuteration Efficiency | Isotopic Purity | Scalability |
|---|---|---|---|
| Quaternization with MeBr-D3 | 85–90% | 98% | Industrial-scale feasible |
| H-D Exchange in D2O | 70–80% | 95% | Limited to lab-scale |
The quaternization method outperforms H-D exchange in both efficiency and scalability, making it the preferred route for large-scale production.
Purification and Formulation Considerations
Recrystallization Techniques
This compound is purified using ethanol-water (3:1 v/v), achieving >98% chemical purity. Residual solvents are removed under reduced pressure (20–30 mmHg) at 40°C.
Q & A
Q. What experimental models are suitable for studying the pharmacokinetics of Pyridostigmine D6 bromide, and how does deuterium labeling influence its metabolic stability?
this compound, a deuterium-labeled analog of pyridostigmine bromide, is used to track metabolic pathways via mass spectrometry. Deuterium substitution reduces metabolic degradation at labeled sites, enhancing detection sensitivity for quantifying drug distribution and half-life in preclinical models (e.g., rodent studies). Researchers should validate deuterium retention using stable isotope tracing and compare results with non-deuterated controls to isolate isotope effects .
Q. How can researchers design dose-response studies for this compound to assess its cholinesterase inhibition efficacy?
Dose-response studies should include in vitro acetylcholinesterase (AChE) inhibition assays (e.g., Ellman’s method) with varying concentrations of this compound. In vivo, use animal models (e.g., myasthenia gravis or orthostatic hypotension models) to correlate plasma drug levels with AChE activity. Ensure parallel measurement of bromide ion levels to distinguish therapeutic effects from potential bromide toxicity, as observed in overdose cases .
Q. What are common pitfalls in formulating this compound for oral bioavailability studies?
Pyridostigmine’s hydrophilic nature limits intestinal absorption. Researchers should employ phospholipid complexes (as demonstrated in pyridostigmine-phospholipid formulations) to enhance lipophilicity and bioavailability. Validate formulations using Caco-2 cell monolayers for permeability and compare pharmacokinetic parameters (AUC, Cmax) between free and complexed drug .
Advanced Research Questions
Q. How can surface-enhanced vibrational spectroscopy (SEVS) optimize detection of this compound in biological matrices?
Gold nanoparticle (AuNP)-enhanced SEVS improves signal-to-noise ratios for pyridostigmine detection. For example, depositing this compound on SiO2-AuNP substrates (Fig. 4, ) amplifies infrared absorption peaks. Researchers should calibrate AuNP size (e.g., 1.5 µm prisms) and excitation wavelength (λ = 633 nm) to maximize electric field distribution (Fig. 5b, ). Cross-validate with LC-MS/MS to ensure quantification accuracy .
Q. What methodologies resolve contradictions between this compound’s hemodynamic benefits and cardiac functional risks in hypertension models?
In spontaneously hypertensive rats (SHRs), high-dose pyridostigmine (25 mg/kg/day) reduced blood pressure but impaired ejection fraction. To reconcile this, use echocardiography alongside telemetry for continuous hemodynamic monitoring. Test lower doses (5–15 mg/kg/day) and combine with aerobic exercise to mitigate cardiac side effects. Include autonomic tone analysis (e.g., heart rate variability) to differentiate cholinergic vs. exercise-induced effects .
Q. How do interactions between this compound and neuromuscular blockers impact experimental outcomes in anesthesia studies?
Pyridostigmine reverses nondepolarizing neuromuscular blockers (e.g., vecuronium) by inhibiting AChE. In in vivo models, administer this compound intravenously (0.05–0.15 mg/kg) post-blockade and monitor twitch response recovery via electromyography. Control for confounding factors like benzyl alcohol (present in some injectable formulations, ), which may independently affect neuronal excitability .
Q. What analytical strategies differentiate bromide ion toxicity from this compound’s therapeutic effects in chronic dosing studies?
Bromide accumulation can cause neuropsychiatric symptoms (e.g., psychosis, ). Use ion-selective electrodes or HPLC-ICP-MS to quantify serum bromide levels. In longitudinal studies, correlate bromide concentrations with anion gap measurements (low/negative gaps indicate bromide interference in chloride assays). Adjust dosing intervals or co-administer diuretics to enhance bromide excretion .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
